2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide
Description
2-(Benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzofuran-2-carboxamide group at position 2 and an N-methylcarboxamide moiety at position 4. The N-methyl group on the carboxamide may influence solubility and metabolic stability compared to unmethylated analogs.
Properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-N-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-15-12(18)9-7-21-14(16-9)17-13(19)11-6-8-4-2-3-5-10(8)20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNAIXWBZVKJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves several steps. One common synthetic route includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere
Chemical Reactions Analysis
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties of 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide, we compare it with two structurally related thiazole derivatives documented in recent literature (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural composition.
Substituent Effects on Bioactivity
- Benzofuran vs. Furan/Benzyl Groups : The benzofuran ring in the target compound provides extended π-conjugation and enhanced rigidity compared to the simpler furan group in CAS 923226-70-4 or the flexible benzyl substituent in CAS 478042-52-3 . This may improve binding affinity to planar binding pockets (e.g., ATP sites in kinases).
- N-Methylcarboxamide vs.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight and Lipophilicity : The target compound (305.31 g/mol) is smaller and less lipophilic than the compared analogs, suggesting better compliance with Lipinski’s Rule of Five for drug-likeness.
- Metabolic Stability : The benzofuran system may resist oxidative metabolism more effectively than the furan or methoxybenzyl groups, which are susceptible to cytochrome P450-mediated degradation .
Biological Activity
The compound 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a benzofuran moiety linked to a thiazole ring, which is known to influence its pharmacological properties. The presence of carboxamide groups enhances solubility and bioavailability, potentially impacting its interaction with biological targets.
1. Antioxidant Activity
Recent studies have indicated that compounds containing benzofuran and thiazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
2. Enzyme Inhibition
Research has shown that derivatives similar to this compound possess inhibitory effects on various enzymes, including:
- Monoamine Oxidase (MAO) : A study demonstrated that related compounds showed potent MAO-A inhibition with IC50 values as low as 0.073 μM, suggesting potential applications in treating mood disorders .
- Histone Deacetylases (HDACs) : Compounds with similar structures have been evaluated for their ability to inhibit HDACs, which are involved in cancer progression .
3. Neuroprotective Effects
Benzofuran derivatives have been investigated for their neuroprotective effects against amyloid-beta-induced cytotoxicity. For instance, certain analogs have been shown to protect neuronal cells from damage caused by amyloid-beta aggregates, indicating their potential in Alzheimer's disease therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, modulating neurotransmitter levels.
- Inhibition of Aggregation : Its structural components may prevent the aggregation of proteins associated with neurodegenerative diseases .
- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains, suggesting a potential role in antimicrobial therapies .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
